ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolopyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, which share the core structure but differ in their substituents. These compounds can have varying biological activities and properties. The uniqueness of ETHYL (2Z)-5-(3,4-DIETHOXYPHENYL)-7-METHYL-2-[(4-METHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30N2O5S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H30N2O5S/c1-6-33-21-14-13-20(16-22(21)34-7-2)25-24(27(32)35-8-3)18(5)29-28-30(25)26(31)23(36-28)15-19-11-9-17(4)10-12-19/h9-16,25H,6-8H2,1-5H3/b23-15- |
InChI Key |
IZMBENLKZOWKOJ-HAHDFKILSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)C)/S3)C)C(=O)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)C)S3)C)C(=O)OCC)OCC |
Origin of Product |
United States |
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